molecular formula C19H16ClN3O2S B12723228 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- CAS No. 114566-68-6

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl-

Cat. No.: B12723228
CAS No.: 114566-68-6
M. Wt: 385.9 g/mol
InChI Key: HYHXWKIUUXBRLO-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone or haloaldehyde.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: A simpler analog without the thiazole and chlorophenyl groups.

    6-(2-((4-Chlorophenyl)amino)-4-thiazolyl)-4-ethyl-2H-1,4-Benzoxazin-3(4H)-one: A closely related compound with similar structural features.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of the thiazole ring and chlorophenyl group distinguishes it from other benzoxazine derivatives, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

114566-68-6

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

6-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-ethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H16ClN3O2S/c1-2-23-16-9-12(3-8-17(16)25-10-18(23)24)15-11-26-19(22-15)21-14-6-4-13(20)5-7-14/h3-9,11H,2,10H2,1H3,(H,21,22)

InChI Key

HYHXWKIUUXBRLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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